

Preparation of Lenvatinib Intermediates: Application Notes and Protocols

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Compound of Interest

Compound Name: Methyl 4-chloroquinoline-7-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of key intermediates of Lenvatinib, an oral multi-targeted tyrosine kinase inhibitor. The information is compiled from various patented and published synthetic routes, offering insights into efficient and practical laboratory-scale preparation.

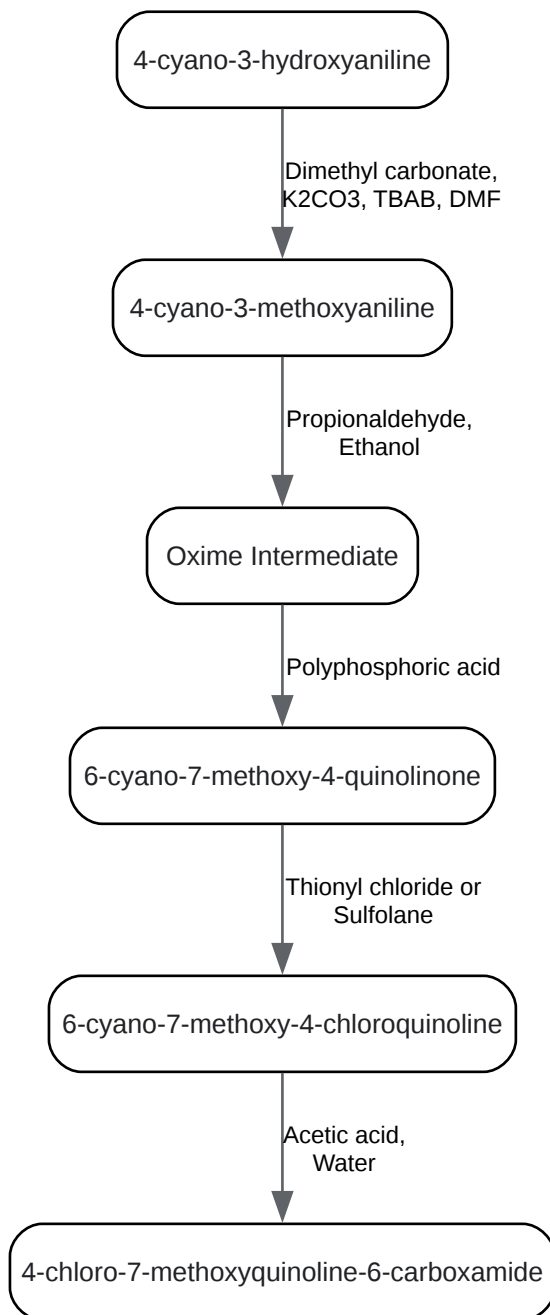
Introduction

Lenvatinib is a potent inhibitor of vascular endothelial growth factor (VEGF) receptors (VEGFR1, VEGFR2, and VEGFR3), fibroblast growth factor (FGF) receptors, and other receptor tyrosine kinases implicated in tumor progression and angiogenesis.^{[1][2][3]} The synthesis of Lenvatinib involves the coupling of two crucial intermediates: 4-chloro-7-methoxyquinoline-6-carboxamide and 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea.^{[4][5]} This document outlines detailed procedures for the preparation of these key building blocks.

Synthesis of Key Intermediate 1: 4-chloro-7-methoxyquinoline-6-carboxamide

The synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide is a multi-step process starting from 4-cyano-3-hydroxyaniline. The overall workflow is depicted below, followed by a detailed experimental protocol and a summary of reaction yields.

Synthetic Workflow



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Caption: Synthetic pathway for 4-chloro-7-methoxyquinoline-6-carboxamide.

Experimental Protocol

Step 1: Synthesis of 4-cyano-3-methoxyaniline[6]

- Dissolve 134 g of 4-cyano-3-hydroxyaniline in 500 mL of N,N-dimethylformamide (DMF).
- To 300 g of this mixture, add 32 g of tetrabutylammonium bromide and 268 g of potassium carbonate.
- Heat the reaction mixture to 110°C and slowly add 100 g of dimethyl carbonate.
- Continue the reaction for 8 hours after the addition is complete.
- After cooling to room temperature, filter the mixture and remove the solvent under reduced pressure.
- Add 200 g of water and extract with 500 mL of ethyl acetate.
- Dry the organic layer with anhydrous sodium sulfate, filter, and recover the solvent.
- Recrystallize the residue from a mixture of petroleum ether and ethyl acetate to obtain a pale yellow solid.

Step 2: Synthesis of Oxime Intermediate^[6]

- Dissolve 74 g of 4-cyano-3-methoxyaniline in ethanol and heat to reflux.
- Slowly add 50 g of propionaldehyde.
- Continue the reaction for 5 hours after the addition.
- Remove the solvent under reduced pressure. The product is used in the next step without further purification.

Step 3: Synthesis of 6-cyano-7-methoxy-4-quinolinone^[6]

- To the residue from the previous step, add 100 mL of polyphosphoric acid.
- Heat the reaction system to 90°C for 10 hours.
- After cooling to room temperature, pour the mixture into ice water and stir vigorously for 2 hours to precipitate a white solid.

- Filter the solid, wash the filter cake with water until neutral, and dry under vacuum.

Step 4: Synthesis of 6-cyano-7-methoxy-4-chloroquinoline[6]

- Dissolve 50 g of 6-cyano-7-methoxy-4-quinolinone in 80 mL of sulfolane.
- Heat the reaction mixture under reflux for 5 hours.
- Remove the unreacted sulfolane under reduced pressure.
- Pour the residue into ice water and stir for 1 hour.
- Filter the precipitate, wash the filter cake until neutral, and dry under vacuum to obtain a white powder.

Step 5: Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide[6]

- Dissolve 218 g of 6-cyano-7-methoxy-4-chloroquinoline in an acetic acid solution (glacial acetic acid:water = 1:1500 by volume).
- Heat the reaction system to 80°C for 24 hours.
- Cool the mixture to room temperature and add 500 mL of ice water.
- Stir overnight to allow for the precipitation of a large amount of solid.
- Filter, wash with water, and dry to obtain the final product.

An alternative method for converting the cyano group to a carboxamide involves using hydrogen peroxide and potassium carbonate in DMSO.[7]

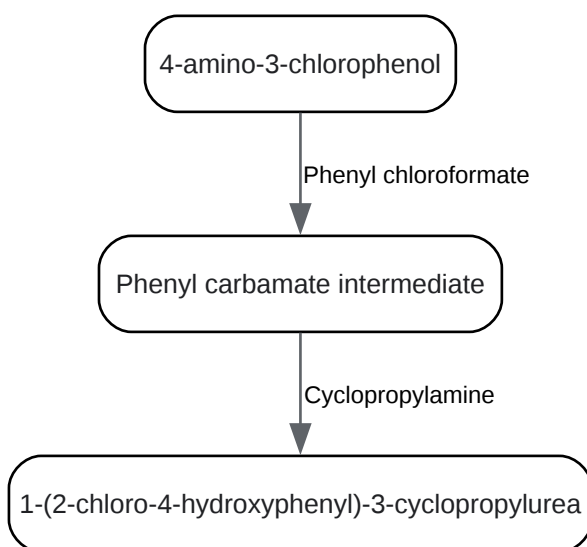
Quantitative Data Summary

Step	Product	Starting Material	Yield
1	4-cyano-3-methoxyaniline	4-cyano-3-hydroxyaniline	139 g (from 134 g)
3	6-cyano-7-methoxy-4-quinolinone	Oxime Intermediate	91 g (from 74 g of Step 1 product)
4	6-cyano-7-methoxy-4-chloroquinoline	6-cyano-7-methoxy-4-quinolinone	52 g (from 50 g)
5 (Alternative)	4-chloro-7-methoxyquinoline-6-carboxamide	6-cyano-7-methoxy-4-chloroquinoline	91%

Synthesis of Key Intermediate 2: 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea

The second key intermediate, 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, is synthesized from 4-amino-3-chlorophenol. The general synthetic approach is outlined below.

Synthetic Workflow



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Caption: Synthetic pathway for 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea.

Experimental Protocol

A detailed one-pot synthesis of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea has been described.^{[5][8]}

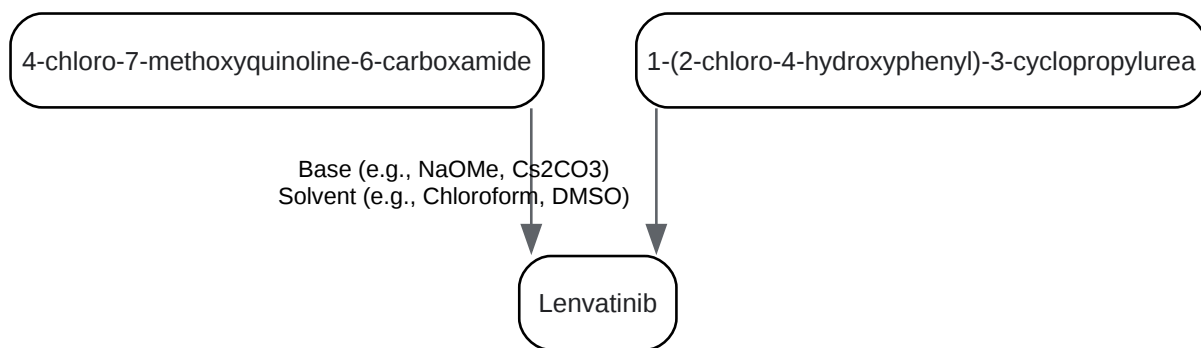
- Suspend 4-amino-3-chlorophenol in a suitable organic solvent.
- Add phenyl chloroformate dropwise at a controlled temperature (e.g., below 10°C).
- Stir the mixture at an elevated temperature (e.g., 50°C) for several hours until the formation of the phenyl carbamate intermediate is complete, as monitored by TLC.
- After cooling, add cyclopropylamine to the reaction mixture.
- Stir at an elevated temperature (e.g., 50°C) for a few hours.
- Cool the reaction mixture and add 1M H₂SO₄.
- Separate the aqueous and organic layers. The organic layer is washed, dried, and concentrated.
- The crude product is purified by recrystallization.

A patent describes a process yielding 91% of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea with a purity of 99.74-99.93% by HPLC.^[9]

Final Coupling Reaction: Synthesis of Lenvatinib

The final step in the synthesis of Lenvatinib is the coupling of the two key intermediates.

Reaction Workflow



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Caption: Final coupling step to synthesize Lenvatinib.

Experimental Protocol

Several conditions for the coupling reaction have been reported.

Method A: Sodium Methoxide in Chloroform[4][6]

- Combine 2.36 g of 4-chloro-7-methoxyquinoline-6-carboxamide and 2.3 g of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea in 20 mL of chloroform.
- Add 5 mL of a 20% sodium methoxide solution in methanol.
- Heat the mixture under reflux for 5 hours.
- After cooling to room temperature, pour the reaction mixture into ice water.
- Separate the layers, wash the organic layer until neutral, and dry with anhydrous sodium sulfate.
- Filter and remove the solvent under reduced pressure to obtain the crude product.
- Recrystallize the crude product from acetone-water to obtain pure Lenvatinib.

Method B: Cesium Carbonate in DMSO[5][8]

- React 1 equivalent of 4-chloro-7-methoxyquinoline-6-carboxamide with 2 equivalents of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea in dimethylsulfoxide (DMSO).

- Add 2 equivalents of cesium carbonate as the base.
- Maintain the reaction temperature between 45°C and 55°C (preferably 50°C) for approximately 24 hours.
- After the reaction, the product is isolated by crystallization.

Quantitative Data Summary

Method	Base	Solvent	Yield
A	Sodium Methoxide	Chloroform	3.9 g (from 2.36 g of quinoline intermediate)
B	Cesium Carbonate	DMSO	85% (crude)

Conclusion

The preparation of Lenvatinib hinges on the successful synthesis of its key intermediates. The protocols outlined in this document provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development. The choice of synthetic route and reaction conditions can be optimized based on laboratory capabilities, available starting materials, and desired purity and yield of the final product. Careful execution of these procedures is essential for the efficient and reproducible synthesis of Lenvatinib for research and development purposes.

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